Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MBPC-HCl, is a chiral organic compound that is widely used in scientific research. It is a structural isomer of the common chiral compound MBPC, which has been used in many fields of research. This compound has been used in a variety of applications, including synthesis, drug discovery, and scientific research.
Scientific Research Applications
Synthesis and Analgesic Activity
- A study by Massa et al. (1989) discusses the synthesis of certain pyrrolo[1,2-a][1,4]benzodiazepin compounds, including reaction steps involving similar structures to Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride. This research explores their analgesic, anti-inflammatory, and neuropsychobehavioral effects, providing insights into their potential pharmacological applications (Massa et al., 1989).
Photophysical Properties of Derivatives
- Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives and examined their photophysical properties. This research highlights the importance of structural modifications in determining the physical properties of these compounds, which is relevant for understanding the behavior of similar compounds like Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride (Yoon et al., 2019).
Chemical Modifications and Biological Properties
- Ukrainets et al. (2015) focused on the chemical modification of pyridine moieties and studied the resultant changes in biological properties. This research provides a framework for understanding how structural changes, similar to those in Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride, can affect the biological activities of compounds (Ukrainets et al., 2015).
Use in Chiral Copper Complexes
- Leyendecker and Laucher (1983) utilized (2S,4R)-hydroxyproline derivatives as ligands in chiral copper complexes, demonstrating the importance of stereochemistry in the design of complex molecular systems. This is relevant to the understanding of Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride in similar applications (Leyendecker & Laucher, 1983).
Cognition-Enhancing Properties
- Lin et al. (1997) studied a 3-pyridyl ether nicotinic acetylcholine receptor ligand, showing positive effects in cognitive enhancement. This research is indicative of the potential neurological applications of structurally similar compounds like Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride (Lin et al., 1997).
properties
IUPAC Name |
methyl (2S,4S)-4-benzoyloxypyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4.ClH/c1-17-13(16)11-7-10(8-14-11)18-12(15)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAWWWQLPZLVOJ-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.